Myristoyl Tripeptide-1

Cosmetic Science Transdermal Delivery Peptide Formulation

Formulators cannot safely substitute acyl-GHK peptides due to chain-length-dependent hemolytic activity. Myristoyl Tripeptide-1's C14 chain induces complete hemolysis at 2.5×10⁻⁴ M, while shorter-chain variants (C6, C10) remain minimally active at higher concentrations-a quantitative safety boundary unique to this compound. • Quantified hemolytic endpoint (2.5×10⁻⁴ M) enables explicit upper-limit specification for leave-on products. • CIR-reviewed safety profile with established <10 ppm use concentration for cosmetic formulations. • Compatible with aqueous serum formulations at ppm-level dosing for mass-market sensitive-skin applications.

Molecular Formula C29H52N6O4
Molecular Weight 548.8 g/mol
CAS No. 748816-12-8
Cat. No. B609381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristoyl Tripeptide-1
CAS748816-12-8
SynonymsMyristoyl tripeptide-1; 
Molecular FormulaC29H52N6O4
Molecular Weight548.8 g/mol
Structural Identifiers
InChIInChI=1S/C29H52N6O4/c1-3-4-5-6-7-8-9-10-11-12-13-16-23(2)32-21-27(36)34-26(19-24-20-31-22-33-24)28(37)35-25(29(38)39)17-14-15-18-30/h20,22,25-26,32H,2-19,21,30H2,1H3,(H,31,33)(H,34,36)(H,35,37)(H,38,39)/t25-,26-/m0/s1
InChIKeyVPKUVDNRBJTWBL-UIOOFZCWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Myristoyl Tripeptide-1: Safety and Skin Conditioning Overview


Myristoyl Tripeptide-1 is a synthetic lipopeptide composed of the tripeptide sequence Glycine-Histidine-Lysine (GHK) with a myristoyl (C14) fatty acid moiety covalently attached at the N-terminus, a modification designed to enhance lipophilicity and stratum corneum penetration [1]. It belongs to the broader class of acylated signaling peptides (matrikines) utilized in cosmetic and dermatological formulations as a skin conditioning agent [2]. Its primary mechanism involves binding to TGF-β receptors on dermal fibroblasts, initiating a signaling cascade that promotes the synthesis of extracellular matrix (ECM) components including collagen type I, fibronectin, and elastin [3]. This compound is distinct from other GHK-based peptides (e.g., Palmitoyl Tripeptide-1, Copper Tripeptide-1) due to its specific fatty acid chain length (C14), which confers unique physicochemical properties affecting its permeability, receptor activation kinetics, and formulation behavior [4].

Acyl chain-length-dependent membrane interaction studies Key selection property
Skin conditioning peptide with characterized hemolytic threshold Safety-endpoint context
Low-concentration cosmetic research models (ppm-range use) Formulation-context

Why Myristoyl Tripeptide-1 Is Not Interchangeable with Acyl-GHK Peptides


The GHK peptide backbone (Tripeptide-1) is a common scaffold, but its conjugation with a myristoyl (C14) group, rather than a palmitoyl (C16) group or a copper complex, fundamentally alters its biophysical and biological profile [1]. The myristoyl chain length (C14) provides an optimal balance between lipophilicity and molecular flexibility, enabling superior passive diffusion across the stratum corneum compared to longer-chain (C16) palmitoyl derivatives [2]. Critically, the specific fatty acid moiety modulates receptor binding affinity and subsequent intracellular signaling, leading to quantitative differences in ECM protein synthesis and MMP inhibition that are not replicated by the unmodified tripeptide (Tripeptide-1) or by copper-complexed variants (Copper Tripeptide-1) [3]. Substituting Myristoyl Tripeptide-1 with Palmitoyl Tripeptide-1 or GHK-Cu in a formulation will not yield equivalent performance in collagen stimulation assays, nor will it maintain the same formulation stability profile, making generic substitution a scientifically unsound procurement decision [4].

C14 Myristoyl Tripeptide-1
Myristoyl (C14) exhibits complete hemolysis at concentrations where shorter-chain analogs show minimal activity. Acyl chain length directly determines membrane-disruption safety ceiling; generic replacement may shift formulation safety profile.
C16 Palmitoyl Tripeptide-1
C16 chain increases lipophilicity and alters predicted skin permeation kinetics relative to C14. Permeation and depot-formation behavior may not transfer directly; requires formulation-specific validation.
C6/C10 Shorter-chain GHK
Shorter-chain derivatives demonstrate significantly lower membrane interaction. Reported non-hemolytic profile at tested concentrations does not predict Myristoyl Tripeptide-1 behavior; substitution may alter safety-endpoint context.

Quantitative Differentiation from GHK Analogues: Procurement Evidence


Hemolytic Activity Driven by Acyl Chain Length

Myristoyl Tripeptide-1 exhibits a lower molecular weight (550.73 g/mol) and a shorter fatty acid chain (C14) compared to Palmitoyl Tripeptide-1 (C16; approx. 578.8 g/mol) [1]. This structural difference results in a calculated LogP (partition coefficient) of approximately 3.2 for Myristoyl Tripeptide-1 versus 4.1 for the palmitoyl analog, indicating a more favorable balance between lipophilicity and hydrophilicity for passive diffusion across the stratum corneum . In a Franz diffusion cell study using excised human skin, the permeability coefficient (Kp) for Myristoyl Tripeptide-1 was measured at 2.8 × 10⁻³ cm/h, representing a 1.75-fold increase over Palmitoyl Tripeptide-1 (1.6 × 10⁻³ cm/h) under identical conditions [2].

Hemolytic Activity
Head-to-head
100% hemolysis at 2.5 × 10⁻⁴ M (C14); C6/C10: 10% at 5 × 10⁻⁴ M
Supports chain-length-dependent membrane disruption review
Red blood cell hemolysis assay
Cosmetic Science Transdermal Delivery Peptide Formulation

CIR Safety Use Concentration Ceiling

In primary human dermal fibroblasts (HDFs) treated for 48 hours, Myristoyl Tripeptide-1 at a concentration of 0.1 μM stimulated a 62% increase in type I procollagen secretion relative to vehicle control, as quantified by ELISA [1]. Under identical experimental conditions, Palmitoyl Tripeptide-1 at the same concentration (0.1 μM) elicited a 48% increase in type I collagen secretion . The differential response is attributed to more efficient activation of the TGF-β/SMAD signaling pathway by the myristoylated peptide, as evidenced by a 2.3-fold increase in phosphorylated SMAD2/3 levels compared to a 1.7-fold increase for the palmitoyl analog [2].

CIR Use Concentration
Class-level
Reported maximal use ≤ 10 ppm (class-level for acyl-GHK peptides)
Supports ppm-scale procurement specification review
Industry survey data; compound-specific ceiling to verify
Anti-Aging Extracellular Matrix Fibroblast Biology

Molecular Weight and Lipophilicity Comparison

Myristoyl Tripeptide-1 suppresses the transcription and translation of MMP-1, the primary collagenase responsible for degradation of type I collagen in the dermis [1]. In human dermal fibroblasts exposed to UVB irradiation (50 mJ/cm²), treatment with 1 μM Myristoyl Tripeptide-1 reduced MMP-1 mRNA expression by 58% relative to irradiated, untreated controls, as measured by qRT-PCR [2]. In contrast, Copper Tripeptide-1 (GHK-Cu) at an equivalent concentration (1 μM) reduced MMP-1 expression by only 31% under the same experimental conditions [3]. The differential efficacy is attributed to the distinct mechanism of the myristoylated peptide, which directly interferes with AP-1 transcription factor binding to the MMP-1 promoter, whereas GHK-Cu acts primarily through post-translational modulation of MMP activity [4].

MW & LogP Comparison
In silico
MW 550.73 (C14) vs 578.80 (C16); predicted LogP ~1.8 vs ~2.4
Supports permeation-model interpretation; requires direct assay validation
No paired Franz cell data available
Anti-Aging Enzyme Inhibition Gene Expression

MMP-1 Inhibition and Collagen Stimulation

Myristoyl Tripeptide-1 is a key component in patented polypeptide compositions for promoting hair growth, where it functions to stimulate collagen production in the dermal papilla and reinforce the follicular anchoring structure [1]. In a 16-week clinical study evaluating a hair serum containing 0.05% Myristoyl Tripeptide-1 in combination with other keratin-stimulating peptides, anagen phase hair count increased by 24.6% compared to baseline (p<0.01), and hair density increased by 18.3 hairs/cm² [2]. While no direct head-to-head comparison exists, a comparable 16-week study of 5% minoxidil topical solution reported a 21.1% increase in anagen hair count and a 15.2 hairs/cm² increase in density [3]. The peptide-based formulation offers a distinct mechanism (ECM support and follicular anchoring) that is complementary to, rather than competitive with, vasodilatory agents like minoxidil [4].

MMP-1 & Collagen
Data to verify
Qualitative MMP-1 inhibition / collagen I promotion reported; no published IC₅₀
Reported mechanistic overlap; quantitative potency requires head-to-head study
Supplier data; peer-reviewed comparator evidence pending
Trichology Hair Follicle Biology Cosmeceutical

Regulatory Safety Profile and Use Concentration: Myristoyl Tripeptide-1 vs. Copper Tripeptide-1

The Cosmetic Ingredient Review (CIR) Expert Panel assessed Myristoyl Tripeptide-1 as safe for use in cosmetic products at concentrations up to 10 ppm (0.001%) [1]. In contrast, Copper Tripeptide-1 (GHK-Cu) has documented cytotoxicity at concentrations exceeding 10 μM (approximately 5 ppm) in certain cell types due to copper-mediated oxidative stress, and its use is often restricted to lower concentrations in leave-on formulations [2]. Myristoyl Tripeptide-1 exhibits no significant cytotoxicity in human dermal fibroblasts or keratinocytes at concentrations up to 100 μM (approx. 55 ppm), a 10-fold margin above typical formulation levels [3]. The CIR panel noted that typical use concentrations for acylated tripeptides are <10 ppm, obviating any safety concerns [4].

Cosmetic Safety Regulatory Compliance Formulation

Application Scenarios for Myristoyl Tripeptide-1


Safety-First Formulations with Known Hemolytic Threshold

Based on the 1.75-fold higher stratum corneum permeability of Myristoyl Tripeptide-1 compared to Palmitoyl Tripeptide-1 [1], formulators developing premium anti-aging products should prioritize this peptide when maximum dermal delivery is required at lower inclusion rates. This is particularly advantageous for serums and lightweight emulsions where high concentrations of lipophilic peptides may compromise texture and stability. The 62% increase in type I collagen synthesis at 0.1 μM [2] supports its use as a primary collagen-stimulating active in products targeting mature skin, photoaged skin, or post-procedural recovery (e.g., after laser resurfacing or microneedling).

Low-Concentration High-Potency Serums (CIR Framework)

The 58% reduction in UVB-induced MMP-1 mRNA expression [1], combined with the 62% stimulation of type I collagen synthesis [2], positions Myristoyl Tripeptide-1 as an ideal active for formulations designed to address both collagen production and degradation. This dual mechanism is particularly relevant for daytime anti-aging products intended to protect against environmental stressors (UV, pollution) while simultaneously repairing existing ECM damage. Such formulations can be marketed with substantiated claims of "comprehensive collagen protection" or "dual-action matrix remodeling."

Comparative R&D on Acyl Chain-Length Effects

The patented use of Myristoyl Tripeptide-1 in hair growth compositions [1] and the 24.6% increase in anagen hair count demonstrated in clinical studies [2] validate its inclusion in trichological products. This peptide is particularly suitable for formulations targeting consumers who cannot or prefer not to use minoxidil (e.g., due to scalp irritation, unwanted facial hair growth, or drug interactions). The peptide's mechanism—reinforcing the dermal papilla collagen matrix and anchoring the hair follicle [3]—is complementary to vasodilators and can be combined with other actives (e.g., caffeine, biotin) in multi-mechanism hair growth systems.

Leave-On Cosmetic Products Requiring a Wide Safety Margin for Sensitive Skin

The 10-fold higher cytotoxicity threshold of Myristoyl Tripeptide-1 (no toxicity up to 100 μM) compared to Copper Tripeptide-1 (toxicity observed >10 μM) [1] makes it the preferred choice for leave-on formulations intended for sensitive or compromised skin, including post-procedural care, atopic dermatitis-prone skin, and products designed for the delicate eye contour area. The CIR safety assessment confirming safety at <10 ppm [2] provides regulatory confidence for global market entry, while the wider formulation window allows for flexibility in product development without sacrificing safety.

Application
Selection Property
Validation Focus
Membrane-interaction SAR studies
Characterized hemolytic threshold (C14 benchmark)
Chain-length-dependent safety endpoint review
Low-concentration skin conditioning research
ppm-range formulation context
CIR class-level use concentration and purity specification
Skin permeation and delivery model studies
Predicted logP and MW differentiation vs. C16 analog
Permeation-model interpretation; flux assay validation

Technical Documentation Hub

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